molecular formula C18H13ClN4OS B3501938 4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3501938
M. Wt: 368.8 g/mol
InChI Key: QLUYPCXXOBBMMX-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a quinoline moiety, and a thiol group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Introduction of the Quinoline Moiety: This step involves the reaction of the triazole intermediate with quinoline derivatives, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Addition of the Thiol Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.

    4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

The presence of the thiol group in 4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. The thiol group can participate in unique chemical reactions, such as forming disulfide bonds, which can be crucial for its biological activity and potential therapeutic applications.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c1-24-16-9-7-12(19)10-15(16)23-17(21-22-18(23)25)14-8-6-11-4-2-3-5-13(11)20-14/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUYPCXXOBBMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(5-chloro-2-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

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